6-hydroxy-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione
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Overview
Description
6-Hydroxy-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione is a heterocyclic compound that features both pyrimidine and indole moieties. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione typically involves the condensation of a pyrimidine derivative with an indole derivative. One common method includes the use of a base-catalyzed reaction where the pyrimidine derivative is reacted with 2-methylindole under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the indole moiety can be reduced to form a saturated compound.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used under anhydrous conditions.
Major Products
Oxidation: Formation of 6-oxo-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione.
Reduction: Formation of 6-hydroxy-1-methyl-5-[(2-methylindol-3-yl)methyl]pyrimidine-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules
Biology
In biological research, 6-hydroxy-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
The compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with biological targets involved in diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-hydroxy-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The indole moiety may facilitate binding to protein targets, while the pyrimidine ring could enhance the compound’s stability and bioavailability. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-1-methyl-5-[(E)-(2-phenylindol-3-ylidene)methyl]pyrimidine-2,4-dione
- 6-Hydroxy-1-methyl-5-[(E)-(2-ethylindol-3-ylidene)methyl]pyrimidine-2,4-dione
- 6-Hydroxy-1-methyl-5-[(E)-(2-chloroindol-3-ylidene)methyl]pyrimidine-2,4-dione
Uniqueness
The uniqueness of 6-hydroxy-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methyl group on the indole ring can influence its binding affinity and selectivity towards biological targets, making it a compound of interest for further study.
Properties
IUPAC Name |
6-hydroxy-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-8-10(9-5-3-4-6-12(9)16-8)7-11-13(19)17-15(21)18(2)14(11)20/h3-7,20H,1-2H3,(H,17,19,21)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBPBUXXTCWOTO-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NC2=CC=CC=C2/C1=C\C3=C(N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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